molecular formula C10H5ClF3NO B1427745 Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- CAS No. 1238893-96-3

Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-

Cat. No. B1427745
CAS RN: 1238893-96-3
M. Wt: 247.6 g/mol
InChI Key: ZHDYCOZXSGWVIR-UHFFFAOYSA-N
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Description

“Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-” is a chemical compound with the IUPAC name 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole . It has a molecular weight of 247.6 and its InChI code is 1S/C10H5ClF3NO/c11-6-1-2-7(9-4-15-5-16-9)8(3-6)10(12,13)14/h1-5H .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) derivatives, which include “Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-”, are used as chemical intermediates for the synthesis of several crop-protection products . Various methods of synthesizing these compounds have been reported .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C10H5ClF3NO/c11-6-1-2-7(9-4-15-5-16-9)8(3-6)10(12,13)14/h1-5H .


Chemical Reactions Analysis

While specific chemical reactions involving “Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-” are not detailed in the search results, it’s worth noting that the synthesis of TFMP derivatives often involves the unique physicochemical properties of the fluorine atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.6 .

Scientific Research Applications

1. Oxidizing Agent in Organic Synthesis Oxazole derivatives, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, have been used as effective oxidizing agents for the conversion of pyrazolines to pyrazoles, a critical reaction in organic synthesis, offering moderate to good yields under mild conditions (Zolfigol et al., 2006).

2. Antimicrobial and Agrochemical Applications Oxazole derivatives exhibit significant biological activities, making them candidates for use in antimicrobial and agrochemical applications. They have been used to synthesize triazole and S-triazine derivatives of thiazoline, which exhibit potent antimicrobial and antifungal properties (Indorkar et al., 2012).

3. Synthesis of Aromatic Amino Acids 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles have been used as intermediates for the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, demonstrating the versatility of oxazole derivatives in synthesizing complex organic molecules (Burger et al., 2006).

4. Electro-Optical and Charge Transport Applications Oxazole compounds have been utilized in a range of applications from organic light-emitting diodes (OLEDs) to photovoltaic materials due to their favorable structural and electro-optical properties. Their charge transport and nonlinear optical properties have been extensively studied, underscoring their potential in electronic and optoelectronic applications (Irfan et al., 2018).

5. Synthesis of Functional Polymers Poly(aryl ether oxazole)s with trifluoromethyl side groups have been synthesized, showcasing the influence of oxazole rings on solubility, glass transition temperature, and decomposition temperature of polymers. This underscores the role of oxazole derivatives in the development of new materials with tailored properties (Maier & Schneider, 1998).

6. Medicinal Chemistry and Drug Development Oxazole-based compounds have been a focal point in medicinal chemistry due to their ability to bind with various enzymes and receptors, displaying diverse biological activities. Their use spans from antibacterial and antifungal to anticancer and anti-inflammatory applications, highlighting their value in drug development (Zhang et al., 2018).

Mechanism of Action

The biological activities of TFMP derivatives, including “Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

TFMP derivatives, including “Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-”, are currently used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-9-15-5-8(16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDYCOZXSGWVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-

Synthesis routes and methods I

Procedure details

LiHMDS (1.06 M in THF, 28.59 mL, 30.3 mmol) was added to a solution of 5-(4-(trifluoromethyl)phenyl)oxazole 30 (5.38 g, 25.25 mmol) in THF (100 mL) at −78° C., and the mixture was stirred at −78° C. for 1 h. A solution of hexachloroethane (8.96 g, 37.87 mmol) in THF (10 mL) was added at −78° C., and the mixture was stirred at −78° C. for 2 h and allowed to warm to room temperature and stirred for 14 h. The reaction was quenched by adding EtOAC: H2O (50 mL: 15 mL), and then extracted with Ethyl acetate. The extracts were washed with brine, dried (Na2SO4) and concentrated. The product was purified by column chromatography (Acetone/hexane as an eluent) to provide 2-chloro-5-(4-(trifluoromethyl)phenyl)oxazole 31 (6.05 g, 97% yield) as white solid. MS (ES) m/z 248 (M+H+).
Quantity
28.59 mL
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reactant
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5.38 g
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reactant
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100 mL
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8.96 g
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reactant
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10 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-
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